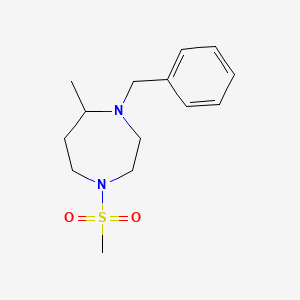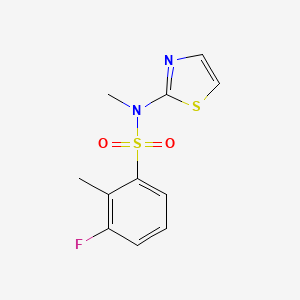
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one, also known as FK-506, is a potent immunosuppressive drug that is widely used in organ transplantation and autoimmune diseases. FK-506 was first discovered in 1987 from the fermentation broth of Streptomyces tsukubaensis, a soil bacterium found in Japan. Since then, FK-506 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one exerts its immunosuppressive effects by binding to a protein called FK-binding protein 12 (FKBP12). The FK506-FKBP12 complex then binds to and inhibits a protein called calcineurin, which is essential for the activation of T cells. By inhibiting calcineurin, 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one prevents the activation of T cells and the subsequent immune response.
Biochemical and Physiological Effects:
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one has several biochemical and physiological effects, including the suppression of T cell activation, the inhibition of cytokine production, and the modulation of gene expression. 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one also has neuroprotective effects and can protect neurons from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one has several advantages for lab experiments, including its high potency and specificity for calcineurin inhibition. However, 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one also has several limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one, including the development of new analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one may have potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this possibility. Finally, the mechanism of action of 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one is still not fully understood, and future research may shed light on this complex process.
Synthesemethoden
The synthesis of 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one involves a complex chemical process that requires several intermediate steps. The first step involves the fermentation of Streptomyces tsukubaensis to produce the 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one precursor, which is then extracted and purified. The purified precursor is then converted to 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one through a series of chemical reactions, including esterification, reduction, and cyclization. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one has been extensively studied for its immunosuppressive properties and potential therapeutic applications. It is primarily used in organ transplantation to prevent rejection by suppressing the immune system. 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one has also been investigated for its potential use in treating autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis. Additionally, 3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-22-8-9-23(16-7-6-13(20)11-17(16)22)19(25)15-10-12-4-2-3-5-14(12)18(24)21-15/h2-7,10-11H,8-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXIOCGJYDGAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)-2H-isoquinolin-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)




![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7591235.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)-2-methylpropanamide](/img/structure/B7591240.png)
![2-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]acetamide](/img/structure/B7591248.png)

![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)


